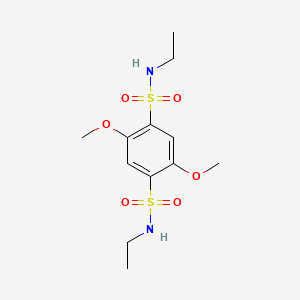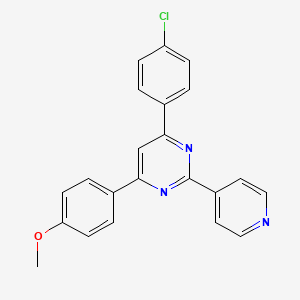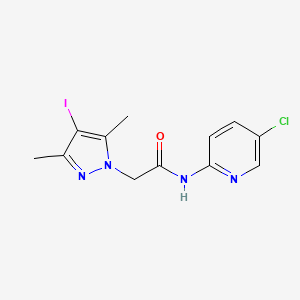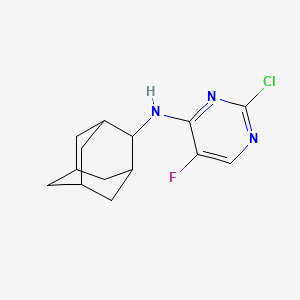![molecular formula C21H23NO7 B14944610 Ethyl [4-hydroxy-4,5-bis(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-3-yl]acetate](/img/structure/B14944610.png)
Ethyl [4-hydroxy-4,5-bis(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-3-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 2-[4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-2-OXO-1,3-OXAZOLAN-3-YL]ACETATE is a complex organic compound with a unique structure that includes an oxazolone ring and multiple methoxy and hydroxy functional groups
Méthodes De Préparation
The synthesis of ETHYL 2-[4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-2-OXO-1,3-OXAZOLAN-3-YL]ACETATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxy-4,5-bis(4-methoxyphenyl)-2-oxo-1,3-oxazolone with ethyl acetate under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield and purity .
Analyse Des Réactions Chimiques
ETHYL 2-[4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-2-OXO-1,3-OXAZOLAN-3-YL]ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or oxazolone ring positions, using reagents like alkyl halides or amines.
Applications De Recherche Scientifique
ETHYL 2-[4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-2-OXO-1,3-OXAZOLAN-3-YL]ACETATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ETHYL 2-[4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-2-OXO-1,3-OXAZOLAN-3-YL]ACETATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to ETHYL 2-[4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-2-OXO-1,3-OXAZOLAN-3-YL]ACETATE include:
Ethyl homovanillate: Similar in structure but lacks the oxazolone ring.
Bis(2-hydroxy-4-methoxyphenyl)methanone: Contains similar functional groups but has a different core structure.
4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs significantly in overall structure.
These comparisons highlight the uniqueness of ETHYL 2-[4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-2-OXO-1,3-OXAZOLAN-3-YL]ACETATE, particularly its oxazolone ring and the specific arrangement of functional groups.
Propriétés
Formule moléculaire |
C21H23NO7 |
|---|---|
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
ethyl 2-[4-hydroxy-4,5-bis(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-3-yl]acetate |
InChI |
InChI=1S/C21H23NO7/c1-4-28-18(23)13-22-20(24)29-19(14-5-9-16(26-2)10-6-14)21(22,25)15-7-11-17(27-3)12-8-15/h5-12,19,25H,4,13H2,1-3H3 |
Clé InChI |
KKWXNWDLKUVSQD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1C(=O)OC(C1(C2=CC=C(C=C2)OC)O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(pyridin-4-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B14944534.png)
![3-(4-chlorobenzyl)-6-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14944539.png)

![ethyl (4-{[(4-methoxyphenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B14944549.png)



![(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B14944587.png)
![7-(4-chlorophenyl)-3,13-dimethyl-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14944591.png)
![2,2-dichloro-N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methylacetohydrazide](/img/structure/B14944595.png)
![4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]phenol](/img/structure/B14944601.png)

![3-[4-(cyclohexylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B14944627.png)
![methyl 3-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B14944634.png)
